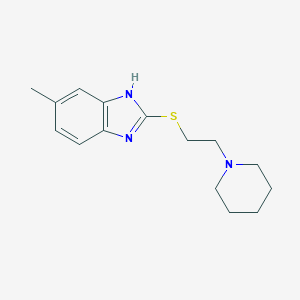
5-methyl-1H-benzimidazol-2-yl 2-(1-piperidinyl)ethyl sulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-methyl-1H-benzimidazol-2-yl 2-(1-piperidinyl)ethyl sulfide is a complex organic compound that features a benzimidazole core substituted with a piperidine moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-1H-benzimidazol-2-yl 2-(1-piperidinyl)ethyl sulfide typically involves multi-step organic reactions. One common method includes the initial formation of the benzimidazole core, followed by the introduction of the piperidine moiety through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and solvents like dimethylformamide (DMF) to facilitate the nucleophilic attack.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-methyl-1H-benzimidazol-2-yl 2-(1-piperidinyl)ethyl sulfide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, which can reduce the benzimidazole ring.
Substitution: Nucleophilic substitution reactions are common, especially at the piperidine moiety, where halogenated reagents can introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dimethylformamide (DMF), dichloromethane (DCM).
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound.
Scientific Research Applications
5-methyl-1H-benzimidazol-2-yl 2-(1-piperidinyl)ethyl sulfide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-methyl-1H-benzimidazol-2-yl 2-(1-piperidinyl)ethyl sulfide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction mechanisms that regulate cellular functions.
Comparison with Similar Compounds
Similar Compounds
2-(2-piperidin-1-ylethylsulfanyl)-1H-benzimidazole: Lacks the methyl group at the 6-position.
6-methyl-1H-benzimidazole: Lacks the piperidine moiety.
2-(2-piperidin-1-ylethylsulfanyl)-1H-indole: Features an indole core instead of a benzimidazole core.
Uniqueness
5-methyl-1H-benzimidazol-2-yl 2-(1-piperidinyl)ethyl sulfide is unique due to the presence of both the methyl group and the piperidine moiety, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various applications.
Properties
Molecular Formula |
C15H21N3S |
|---|---|
Molecular Weight |
275.4 g/mol |
IUPAC Name |
6-methyl-2-(2-piperidin-1-ylethylsulfanyl)-1H-benzimidazole |
InChI |
InChI=1S/C15H21N3S/c1-12-5-6-13-14(11-12)17-15(16-13)19-10-9-18-7-3-2-4-8-18/h5-6,11H,2-4,7-10H2,1H3,(H,16,17) |
InChI Key |
PWCJXGITRJUHMG-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N=C(N2)SCCN3CCCCC3 |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)SCCN3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-4-[(2,5-DIOXO-1-PHENYLTETRAHYDRO-1H-PYRROL-3-YL)(PHENETHYL)AMINO]-4-OXO-2-BUTENOIC ACID](/img/structure/B259090.png)
![1-[4-Isopropoxy-3-(4-morpholinylmethyl)phenyl]ethanone](/img/structure/B259095.png)
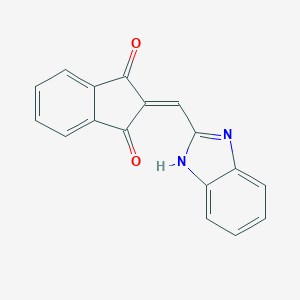
![5-[4-(6-Methyl-1,3-benzothiazol-2-yl)anilino]-5-oxopentanoic acid](/img/structure/B259097.png)
![N~1~-ETHYL-4-[(4-METHYLBENZOYL)AMINO]-N~1~-PHENYLBENZAMIDE](/img/structure/B259098.png)

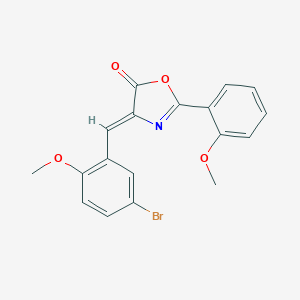
![ethyl 2-{(3E)-2-(4-fluorophenyl)-3-[hydroxy(thiophen-2-yl)methylidene]-4,5-dioxopyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B259110.png)
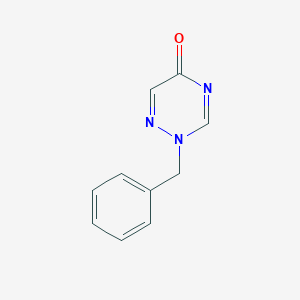
![methyl 4-{[(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[1,5-a]azepin-2-ylsulfanyl)acetyl]amino}benzoate](/img/structure/B259115.png)
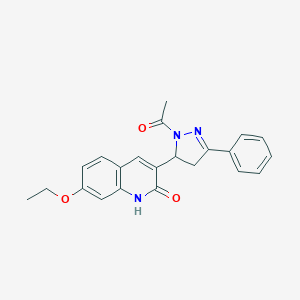
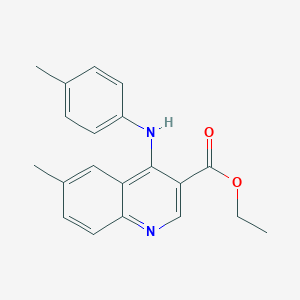
![6-Amino-3-ethyl-4-(3-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B259119.png)
![2-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)-N-(4-fluorophenyl)acetamide](/img/structure/B259121.png)
